beta-Amyloid (1-11)

Description

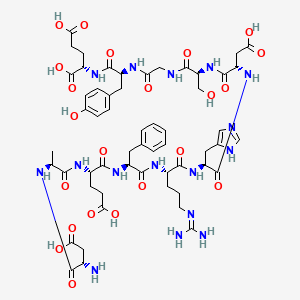

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)/t27-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNCCPVJIGFHDN-BVISTOLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H76N16O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747894 | |

| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190436-05-6 | |

| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Post Translational Modifications and Their Mechanistic Implications for Beta Amyloid 1 11

Types of Post-Translational Modifications of Aβ Peptides

The Aβ peptide, including the (1-11) region, can undergo several types of PTMs. mdpi.comresearchgate.net These modifications are often located in the N-terminal region, which contains six polar amino acid residues. actanaturae.ruresearchgate.net

Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues. In the Aβ(1-11) sequence, potential phosphorylation sites include Serine-8 (Ser8) and Tyrosine-10 (Tyr10). actanaturae.ruresearchgate.netmdpi.com Phosphorylation of Aβ has been shown to occur in vivo and can be catalyzed by protein kinases. mdpi.comnih.gov

Isomerization: The conversion of an amino acid into a different structural form. Aspartic acid (Asp) at positions 1 and 7 can undergo isomerization to form isoaspartate (isoAsp). actanaturae.runih.gov This non-enzymatic modification can alter the peptide's backbone structure. mdpi.com Isomerization of Asp-1 and Asp-7 is a dominant PTM found in the brains of individuals with sporadic Alzheimer's disease. nih.gov

Pyroglutamylation: A cyclization reaction of an N-terminal glutamate (B1630785) (Glu) or glutamine residue to form pyroglutamate (B8496135) (pGlu). This can occur at Glutamate-3 (Glu3) and Glutamate-11 (Glu11) following N-terminal truncation. edpsciences.orgacs.orgnih.gov This modification makes the peptide more hydrophobic and resistant to degradation. edpsciences.org

Truncation: The shortening of the peptide chain from either the N-terminus or C-terminus. N-terminal truncations are common, leading to various Aβ species, including those starting at position 11. nih.govmdpi.com These truncated forms can then undergo further modifications like pyroglutamylation. nih.gov

| Modification | Affected Residue(s) in Aβ(1-11) | Key Features |

| Phosphorylation | Serine-8, Tyrosine-10 | Catalyzed by kinases, can alter charge and conformation. actanaturae.ruresearchgate.netmdpi.com |

| Isomerization | Aspartic acid-1, Aspartic acid-7 | Non-enzymatic, alters peptide backbone structure. actanaturae.runih.govmdpi.com |

| Pyroglutamylation | Glutamate-3, Glutamate-11 | Occurs after truncation, increases hydrophobicity. edpsciences.orgacs.orgnih.gov |

| Truncation | N-terminus | Leads to shorter Aβ species, can be a prerequisite for other PTMs. nih.govmdpi.com |

Effects of Modifications on Aβ(1-11) Aggregation Kinetics and Pathways

PTMs within the Aβ(1-11) region can significantly alter the aggregation process of the entire Aβ peptide.

Phosphorylation at Ser8 has been shown to promote the formation of toxic Aβ aggregates. nih.gov It can increase the rate of aggregation and stabilize the resulting fibrils. nih.gov Phosphorylated Aβ can also act as a seed, accelerating the aggregation of non-phosphorylated peptides. nih.gov

Isomerization of aspartic acid residues, particularly at positions 1 and 7, is considered to have a pro-aggregation effect. mdpi.commdpi.com It enhances the formation of both oligomers and fibrillar aggregates. mdpi.com The altered structure resulting from isomerization can facilitate intermolecular interactions that drive aggregation. nih.gov

Pyroglutamylation at Glu3 and Glu11 significantly accelerates Aβ aggregation. mdpi.comedpsciences.org Pyroglutamylated Aβ peptides are more prone to aggregation and are often found as major components of amyloid plaques. edpsciences.orgnih.gov They are thought to act as seeding species, initiating the aggregation cascade. nih.gov

N-terminal truncation resulting in forms like Aβ(11-40/42) can also influence aggregation. These truncated forms are found in plaques and can co-aggregate with full-length Aβ. mdpi.comnih.gov

| Modification | Effect on Aggregation |

| Phosphorylation (Ser8) | Promotes formation of toxic aggregates, increases aggregation rate. nih.govnih.gov |

| Isomerization (Asp1, Asp7) | Enhances formation of oligomers and fibrils. mdpi.commdpi.com |

| Pyroglutamylation (Glu3, Glu11) | Accelerates aggregation, acts as a seed for plaque formation. mdpi.comedpsciences.orgnih.gov |

| Truncation (e.g., Aβ(11-x)) | Found in plaques and can co-aggregate with full-length Aβ. mdpi.comnih.gov |

Modulation of Aβ(1-11) Interactions with Cellular Components by PTMs

PTMs in the Aβ(1-11) region can alter how the peptide interacts with various cellular components, including cell membranes and receptors.

The N-terminal region of Aβ, specifically residues 1-11, is critical for activating the contact-kinin system, a component of the inflammatory response, through ionic interactions. nih.gov

Isomerization can affect the binding of Aβ to therapeutic antibodies that target the N-terminus. nih.gov

Phosphorylation and isomerization are located in the metal-binding domain of Aβ, which can regulate its interaction with receptors. frontiersin.orgnih.gov For instance, isomerized Aβ may have altered toxicity towards neurons expressing specific receptors like the alpha7 nicotinic acetylcholine (B1216132) receptor. nih.gov

N-terminally truncated forms like Aβ(11-40/42) exhibit a significantly higher affinity for copper ions (Cu2+) compared to the full-length peptide. nih.govfrontiersin.org This altered metal binding can have implications for Aβ-mediated oxidative stress.

Alterations in Aβ(1-11) Cellular Processing and Clearance by PTMs

PTMs can significantly impact the metabolic stability and clearance of Aβ peptides.

Pyroglutamylation at Glu3 and Glu11 protects the Aβ peptide from degradation by aminopeptidases, leading to its accumulation. edpsciences.org

Isomerization of aspartic acid residues has been shown to inhibit the proteolysis of Aβ in lysosomes. nih.gov

The transport of Aβ across the blood-brain barrier can also be affected by PTMs. Studies have shown that phosphorylated and isomerized Aβ are transported more efficiently across an in vitro model of the blood-brain barrier than the unmodified peptide. nih.gov This suggests that modified forms of Aβ from the periphery could contribute to the amyloid burden in the brain. frontiersin.org

Impact of Modified Aβ(1-11) on Cell Mechanical Properties and Cytoskeletal Signaling

Recent studies indicate that Aβ peptides can induce changes in the mechanical properties of cells, such as stiffness, and that these effects can be modulated by PTMs. nih.govfrontiersin.org These changes are often linked to alterations in the cytoskeleton, particularly the actin network. spandidos-publications.comnih.gov

Different Aβ isoforms, including those with PTMs, can have varying effects on cell stiffness. nih.govnih.gov For example, one study found that unmodified Aβ42 caused the largest increase in the Young's modulus (a measure of stiffness) of SH-SY5Y cells after a short incubation, while Ser8-phosphorylated Aβ42 induced the greatest increase in stiffness after a longer incubation. nih.govnih.gov

These changes in cell mechanics are associated with the activation of different signaling cascades that regulate the actin cytoskeleton. nih.govfrontiersin.org Key proteins involved in this signaling include cofilin, LIM kinase (LIMK), and mitogen-activated protein kinases (MAPKs) like ERK and p38. nih.gov

Aβ peptides can trigger signaling pathways that lead to either the breakdown or the assembly of actin filaments, and the specific response can depend on the Aβ isoform and the duration of exposure. nih.gov For instance, short-term exposure to Aβ peptides may activate pathways that promote actin depolymerization, while longer exposure can lead to the activation of signaling cascades that result in actin polymerization. nih.gov The disruption of the cytoskeleton by Aβ is considered a significant event in the pathology of Alzheimer's disease. spandidos-publications.comnih.gov

Research Methodologies for Investigating Beta Amyloid 1 11

Biophysical and Spectroscopic Techniques for Structural Analysis of Aβ(1-11)

Fluorescence Spectroscopy for Aggregation Kinetics and Conformational Changes

Fluorescence spectroscopy is a powerful tool for monitoring the aggregation kinetics and conformational shifts of amyloid peptides. Thioflavin T (ThT), a benzothiazole (B30560) dye, is a widely used fluorescent probe in this context. tandfonline.com When ThT binds to the β-sheet structures characteristic of amyloid fibrils, its fluorescence emission spectrum undergoes a significant enhancement and a red-shift. medchemexpress.complos.org This property allows for real-time tracking of fibril formation. rpeptide.com

The general procedure for a ThT assay involves preparing a solution of the amyloid peptide and adding the ThT dye. google.com The fluorescence intensity is then measured over time, with excitation typically around 440-450 nm and emission recorded between 465-565 nm. medchemexpress.comanaspec.com An increase in fluorescence indicates the formation and aggregation of β-sheet-rich structures. google.com For reliable and reproducible results, it is crucial to use pre-treated, monomeric Aβ peptides and optimized fibrillation buffers. anaspec.com The concentration of ThT itself can influence aggregation, with optimal concentrations for monitoring kinetics typically in the range of 20-50 µM, as higher concentrations may affect the aggregation process. royalsocietypublishing.org

Studies have utilized ThT fluorescence to investigate the aggregation of various Aβ fragments. For instance, research on Aβ(1-40) and Aβ(1-42) has established protocols for monitoring their aggregation kinetics, which can be adapted for studying Aβ(1-11). royalsocietypublishing.orgnih.gov Furthermore, intrinsic fluorescence from amino acid residues within the peptide, such as tyrosine at position 10 (Tyr10) in Aβ(1-11), can also be exploited. Changes in the local environment of these residues upon aggregation or conformational change can alter their fluorescence properties. For example, studies on Aβ(1-11) and Aβ(1-16) have used the intrinsic fluorescence of Tyr10 to probe interactions with small molecules like quercetin. acs.org These studies typically excite the sample at around 279 nm and record the emission spectrum. acs.org

| Parameter | Thioflavin T (ThT) Assay | Intrinsic Tyrosine Fluorescence |

| Fluorophore | Thioflavin T | Tyrosine |

| Excitation Wavelength (nm) | ~440 - 450 medchemexpress.comanaspec.com | ~279 acs.org |

| Emission Wavelength (nm) | ~482 - 485 (bound) medchemexpress.com | ~300 - 350 acs.org |

| Principle | Enhanced fluorescence upon binding to β-sheet structures plos.org | Changes in fluorescence due to alterations in the local microenvironment |

| Application for Aβ(1-11) | Monitoring aggregation kinetics and fibril formation. | Probing conformational changes and interactions with other molecules. |

Vibrational Microspectroscopy for Conformational Studies

Vibrational microspectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman microspectroscopy, are label-free methods that provide detailed information about the secondary structure of proteins and peptides. wikipedia.orgnih.gov These techniques are particularly sensitive to the conformational changes that occur during amyloid aggregation. researchgate.net

FTIR Spectroscopy measures the absorption of infrared light by the peptide bonds (amide groups) in the protein backbone. The amide I band (1600-1700 cm⁻¹), arising primarily from C=O stretching vibrations, is particularly informative for secondary structure analysis. shimadzu.comnih.gov Different secondary structures give rise to characteristic amide I band frequencies:

β-sheets: Absorb in the range of 1611-1643 cm⁻¹. Amyloid fibrils typically show a strong, narrow peak between 1611 cm⁻¹ and 1630 cm⁻¹, which is lower than that of native β-sheet proteins (1630-1643 cm⁻¹). nih.govacs.org

α-helices: Absorb around 1650-1660 cm⁻¹. shimadzu.com

Random coils and turns: Absorb in the region of 1640-1650 cm⁻¹. shimadzu.com

FTIR studies on Aβ fragments, such as Aβ(11-28), have successfully tracked the conformational transition from α-helical or random coil structures to β-sheets during aggregation. nih.gov This is often achieved by dissolving the peptide in a solvent like hexafluoroisopropanol to induce an initial conformation and then adding water to trigger aggregation. researchgate.net The attenuated total reflectance (ATR)-FTIR method is often employed as it simplifies sample handling. shimadzu.com

Raman Microspectroscopy provides complementary information to FTIR. It is also sensitive to the secondary structure through the amide I and amide III bands. Studies have used Raman spectroscopy to investigate the conformational changes of Aβ(1-42) in brain tissue, demonstrating its ability to distinguish between different secondary structures like α-helices, β-turns, and β-sheets. frontiersin.org This technique can reveal the sequential events in plaque development by identifying the presence of different Aβ conformations, from oligomeric antiparallel β-sheets to fibrillar parallel β-sheets. nih.gov Recent studies have even correlated the presence of carotenoids with the β-sheet structure in amyloid plaques using Raman microspectroscopy. nih.gov

| Secondary Structure | Typical FTIR Amide I Wavenumber (cm⁻¹) |

| Amyloid β-sheet | 1611 - 1630 nih.govacs.org |

| Native β-sheet | 1630 - 1643 nih.gov |

| α-helix | 1650 - 1660 shimadzu.com |

| Random Coil/Turn | 1640 - 1650 shimadzu.com |

Biochemical and Cell-Based Assays

Understanding the interactions of Aβ(1-11) with other proteins is crucial for elucidating its biological role. The N-terminal region of Aβ is known to be involved in several key interactions. For instance, the acidic N-terminal 1-11 region of Aβ(1-42) is implicated as the binding site for complement component C1q, a key protein in the classical complement pathway. nih.gov Studies have shown that this interaction is charge-based. anaspec.com Furthermore, this region is suspected to interact with Factor XII, potentially leading to the activation of the complement system. anaspec.compeptides.de

Various in vitro assays can be employed to study these interactions. Solid-phase binding assays, for example, can be used to demonstrate direct binding between Aβ peptides and other proteins. In such assays, one protein is immobilized on a solid support, and the binding of the other protein is detected, often using an antibody-based method. This approach has been used to show the interaction between Aβ(1-42) fibrils and C1q. nih.gov

Aβ peptides can modulate the activity of various enzymes, which can have significant pathological consequences. Research has shown that Aβ peptides can inhibit the proteolytic activity of the Arg/N-end rule pathway by targeting arginyltransferase (Ate1). aging-us.com The inhibitory effect of Aβ peptides on enzyme kinetics can be quantified by determining the inhibition constant (Kᵢ). aging-us.com

Furthermore, Aβ peptides have been shown to interact with and modulate the activity of proteases involved in their own degradation, such as insulin-degrading enzyme (IDE) and neprilysin (NEP). nih.govoup.com Fibrillar amyloid-beta has been found to inhibit the activity of high molecular weight brain protease. anaspec.com Conversely, some studies indicate that soluble Aβ peptides, including Aβ42, can act as allosteric activators of enzymes like choline (B1196258) acetyltransferase (ChAT). frontiersin.org Enzyme activity assays, often employing fluorometric or colorimetric substrates, are used to measure the effect of Aβ peptides on enzyme kinetics, allowing for the determination of parameters like Kₘ and k꜀ₐₜ in the presence and absence of the peptide. aging-us.com

The accumulation of Aβ in the brain is a balance between its production and clearance. Cellular uptake is a key mechanism for Aβ clearance. mdpi.com Neurons, microglia, and astrocytes can internalize Aβ through various mechanisms, including receptor-mediated endocytosis. mdpi.comfrontiersin.org Several receptors are involved in this process, such as the low-density lipoprotein receptor-related protein 1 (LRP1) and scavenger receptors. frontiersin.orgbiomolther.org

Cell-based assays are essential for studying the uptake and clearance of Aβ peptides. In these assays, cultured cells (e.g., neuronal cell lines like SH-SY5Y or N2a) are incubated with labeled or unlabeled Aβ peptides. mdpi.comaginganddisease.org The amount of internalized peptide can then be quantified using techniques like ELISA, Western blotting, or fluorescence microscopy (if a fluorescently labeled peptide is used). biosensis.com These assays can be used to investigate the mechanisms of uptake by, for example, using inhibitors of specific endocytic pathways. chalmers.se Studies have shown that the uptake of Aβ is an active process involving endocytosis and is dependent on cell surface proteoglycans. chalmers.se

Enzyme Activity Modulation Studies

Computational Modeling and Simulation Approaches for Aβ(1-11) Research

Computational methods, particularly molecular dynamics (MD) simulations, provide invaluable insights into the conformational dynamics and aggregation propensity of Aβ peptides at an atomic level. wikipedia.orgmdpi.com These simulations can model the behavior of peptides in different environments, such as in aqueous solution or in the presence of a lipid membrane. pnas.org

MD simulations have been used to study the conformational transitions of Aβ peptides, revealing pathways from α-helical or random coil structures to β-sheet conformations, which are precursors to aggregation. pnas.org These studies can identify key residues and interactions that drive these transitions. For Aβ(1-40), simulations have highlighted the importance of glycine (B1666218) residues in the formation of β-sheets. pnas.org

Computational approaches are also employed to study the interaction of Aβ peptides with other molecules, including potential inhibitors and other proteins. plos.orgfrontiersin.org Docking studies can predict the binding modes of small molecules to Aβ, while MD simulations can provide a more dynamic picture of the interaction and its effect on the peptide's conformation and aggregation. frontiersin.org For example, simulations have been used to understand how inhibitor proteins like αB-crystallin and lysozyme (B549824) interact with Aβ peptides to prevent their aggregation. plos.org These computational tools are instrumental in rational drug design efforts aimed at developing therapies that target Aβ aggregation. mdpi.com

Molecular Dynamics Simulations of Aβ Peptides

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of peptides and their interactions with other molecules. While extensive MD simulations have been performed on full-length amyloid-beta (Aβ) and other amyloidogenic fragments, studies focusing exclusively on the isolated Aβ(1-11) fragment are less common. More frequently, simulations investigate Aβ(1-11) as part of a larger system, such as in complex with antibodies or in the presence of metal ions, to understand its dynamic behavior in a biologically relevant context.

One area of significant investigation has been the interaction of the Aβ N-terminal region with therapeutic antibodies. For instance, MD simulations have been employed to study the binding of the antibody gantenerumab to the Aβ(1-11) monomer fragment. These simulations revealed that the recognition is sensitive to the local environment, specifically the pH. The binding was found to occur at a pH slightly lower than the physiological norm, a condition where the Histidine at position 6 (His6) of the Aβ(1-11) fragment becomes protonated nih.gov. This highlights the importance of the local electrostatic environment in modulating the interaction between the peptide and potential therapeutic agents. The simulations demonstrate that gantenerumab preferentially binds to the N-terminal region of Aβ fibrils, driven by aromatic interactions nih.gov.

MD simulations are also crucial for studying the influence of metal ions on Aβ conformation. Aluminum (Al(III)), for example, has been shown to promote the aggregation of Aβ into smaller oligomers. A multi-level computational study that included MD simulations was used to refine the structures of Al(III)-Aβ complexes. In these complexes, the 1-11 segment of the peptide was identified as the accommodating binding site for the aluminum cation rsc.org. The simulations were used to equilibrate the built models of the Al(III)-Aβ complexes before further quantum mechanics/molecular mechanics (QM/MM) minimization and interaction energy calculations were performed rsc.org.

Furthermore, MD simulations help to understand the behavior of Aβ peptides in heterogeneous environments, such as near a membrane surface or at an air-water interface, where aggregation is often accelerated jst.go.jp. While many of these studies use the full-length peptide, the insights into the conformational changes of the N-terminal region are relevant to the behavior of the Aβ(1-11) fragment. For example, simulations have shown that the N-terminal region can adopt different secondary structures, such as α-helices or β-hairpins, depending on the environment, which can be a precursor to aggregation jst.go.jp.

In Silico Analysis of Aβ(1-11) Interactions and Conformational States

In silico analyses, encompassing methods like molecular docking and interaction energy calculations, provide powerful means to predict and characterize the binding of Aβ(1-11) to various partners and to understand its intrinsic conformational preferences. These computational techniques are particularly valuable for high-throughput screening and for generating structural hypotheses that can be tested experimentally.

Molecular docking has been extensively used to study how antibodies recognize the N-terminal epitope of Aβ. The crystal structure of the antibody gantenerumab's Fab fragment in complex with Aβ(1-11) revealed that the peptide binds in an extended conformation biorxiv.org. Similarly, computational docking analyses have been performed to understand the diversity of conformations the Aβ peptide can adopt when interacting with antibodies like aducanumab, which also targets the N-terminus rsc.org.

A key technique in this area is in silico alanine (B10760859) scanning. This method computationally mutates residues to alanine one by one to predict their contribution to the binding energy. This was used to identify "hot spots" in the binding epitopes for several anti-Aβ antibodies. For aducanumab, His6 was identified as a major determinant of the epitope, whereas it contributed little to the interaction with another antibody, gantenerumab rsc.org. This highlights the fine specificity of antibody-peptide recognition at the N-terminus.

The interaction of Aβ(1-11) is not limited to antibodies. In silico studies have also explored its interaction with other biological molecules and even with nanoparticles. For example, coarse-grained molecular dynamics simulations have been used to investigate the interactions between Aβ fibrils and nanoplastics. These studies identified a highly charged region on the fibril surface, defined by residues D1 to E11, as a potential interaction site for charged nanoparticles mdpi.com.

The table below summarizes findings from in silico docking and interaction analyses involving the N-terminal region of Aβ.

| Interacting Partner | Aβ Residues Involved (in the 1-11 region) | Key Findings | Research Method |

| Aducanumab (Antibody) | 3-7 (linear epitope) | His6 is a major determinant for binding. rsc.org | In silico Alanine Scanning |

| Gantenerumab (Antibody) | 1-11 (extended conformation) | Binds Aβ(1-11) in an extended conformation; His6 is not a major determinant. rsc.orgbiorxiv.org | X-ray Crystallography, In silico Alanine Scanning |

| Aluminum (Al(III)) Ion | 1-11 segment | The N-terminal segment accommodates the metal cation binding. rsc.org | QM/MM calculations, MD simulations |

| Charged Nanoparticles | D1 - E11 | This region presents a highly charged face for electrostatic interactions. mdpi.com | Coarse-grained MD Simulations |

These computational approaches provide detailed, atom-level insights into the molecular recognition processes involving the Aβ(1-11) fragment. They reveal that this short N-terminal sequence possesses a remarkable ability to adopt different conformations and engage in specific interactions with a variety of partners, from large antibodies to small metal ions. This information is critical for the rational design of diagnostics and therapeutics targeting the amyloid cascade.

Advanced Research Perspectives and Future Directions for Beta Amyloid 1 11

Role of Aβ(1-11) within the Pathophysiological Continuum of Amyloidogenesis

Amyloidogenesis in Alzheimer's disease is a complex, multi-step process involving the generation, aggregation, and deposition of Aβ peptides. frontiersin.orgexplorationpub.com While the focus has traditionally been on longer Aβ species, the shorter fragment Aβ(1-11) also has a place within this pathological cascade, primarily through its generation and potential interactions.

The production of Aβ peptides is a result of the proteolytic processing of the amyloid precursor protein (APP) by β- and γ-secretases. mdpi.com BACE1, the primary β-secretase in neurons, can cleave APP at two main sites: the β-site (Asp1) and the β'-site (Glu11). nih.govnih.gov Cleavage at the β'-site directly generates N-terminally truncated Aβ peptides starting at residue 11. The generation of Aβ(1-11) itself is likely a result of further proteolytic cleavage of full-length Aβ peptides by other enzymes in the brain.

Once generated, Aβ peptides exist in a dynamic equilibrium between soluble monomers, oligomers, and insoluble fibrils. biolegend.com The aggregation process is considered a nucleation-dependent polymerization, where the formation of an initial "seed" is a rate-limiting step. frontiersin.org This seed then templates the rapid polymerization of other Aβ monomers. frontiersin.org

While Aβ(1-11) itself does not readily form amyloid fibrils, its presence can influence the aggregation of longer, more amyloidogenic peptides like Aβ(1-42). The N-terminal region of Aβ is involved in the initial peptide-peptide interactions that lead to oligomerization. A monoclonal antibody targeting the N-terminus of Aβ(1-42) (specifically residues 1-11) was shown to disrupt Aβ(1-42) aggregation and reduce its neurotoxicity. plos.org This suggests that the 1-11 region is critical for the initial stages of amyloid assembly. Therefore, soluble Aβ(1-11) fragments could potentially compete with full-length Aβ for binding sites on enzymes or other molecules, or even interfere with the early stages of aggregation, although this remains an area for further investigation.

Furthermore, the N-terminal domain of Aβ, which includes the 1-11 sequence, is a primary binding site for metal ions such as copper and zinc. researchgate.netplos.org The dysregulation of these metal ions is implicated in AD, as they can accelerate Aβ aggregation and contribute to oxidative stress. plos.orgplos.org The interaction of Aβ(1-11) with these metal ions could sequester them, potentially modulating their availability to participate in the aggregation of full-length Aβ.

Implications of Aβ(1-11) Research for Understanding Neuropathological Processes

Research into the Aβ(1-11) fragment, while less extensive than that for full-length Aβ, offers valuable insights into the broader neuropathological processes of Alzheimer's disease. The accumulation of Aβ peptides, in various forms, is a key pathological hallmark of AD, leading to synaptic dysfunction, neuroinflammation, and neuronal loss. nih.govfrontiersin.orgmdpi.com

A significant body of evidence points to soluble Aβ oligomers, rather than mature fibrils, as the primary neurotoxic species. pnas.orgpnas.org These oligomers can impair synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov The neurotoxic effects of Aβ are complex and can involve interactions with various cell surface receptors, leading to downstream signaling cascades that result in cellular damage. nih.gov

Studies focusing on the N-terminal region of Aβ, which encompasses the 1-11 sequence, have underscored its importance in mediating these toxic effects. For instance, antibodies targeting the N-terminus of Aβ have been shown to prevent Aβ-mediated neurotoxicity and improve cognitive function in animal models of AD. plos.org This highlights the critical role of this specific region in the pathological activity of the entire peptide.

Furthermore, the interaction of the Aβ N-terminus with metal ions has significant neuropathological implications. Redox-active metal ions, like copper, when bound to Aβ, can generate reactive oxygen species (ROS), leading to oxidative stress and damage to neurons and other brain cells. researchgate.net This process can be particularly damaging, contributing to the cycle of neuroinflammation and neurodegeneration seen in AD. explorationpub.com

The presence of various Aβ fragments, including N-terminally truncated forms like Aβ(11-42), contributes to the heterogeneity of amyloid pathology. mdpi.com These different species can co-aggregate, forming mixed plaques with potentially distinct properties and toxicities compared to homogenous aggregates. mdpi.com Understanding the role of fragments like Aβ(1-11) helps to build a more complete picture of this complex pathological environment.

Potential for Aβ(1-11) as a Mechanistic Probe in Amyloid Research

The unique properties of the Aβ(1-11) fragment position it as a valuable tool for dissecting the molecular mechanisms of amyloidogenesis and Aβ-related neurotoxicity. Its characteristics allow it to serve as a specific probe for investigating the functions of the N-terminal domain of the full-length Aβ peptide.

As Aβ(1-11) contains the primary metal-binding site of the Aβ peptide, it can be used to study the intricate interactions between Aβ and metal ions like copper and zinc. researchgate.netplos.org By using Aβ(1-11) in biophysical studies, researchers can isolate and characterize the thermodynamics and kinetics of metal binding to the N-terminus without the confounding influence of the hydrophobic C-terminal region, which drives aggregation. This can provide clearer insights into how metal ions modulate Aβ structure and function.

Furthermore, Aβ(1-11) can be employed as a competitive inhibitor in studies of Aβ aggregation and toxicity. Because it contains the N-terminal sequence crucial for initial peptide-peptide interactions and binding to certain enzymes and receptors, introducing Aβ(1-11) into experimental systems can help elucidate the specific roles of this domain. For example, its ability to compete with full-length Aβ for binding to cell surface receptors could help identify the receptors responsible for mediating Aβ's neurotoxic effects. plos.org

Q & A

Q. What experimental models are most effective for studying beta-amyloid (1-11) aggregation mechanisms?

Beta-amyloid (1-11) aggregation is commonly studied using in vitro systems such as synthetic peptide incubation under physiological conditions (e.g., pH 7.4, 37°C) to mimic neuronal environments. Thioflavin T fluorescence assays or transmission electron microscopy (TEM) are used to monitor fibril formation . For in vivo models, transgenic mice expressing human APP mutations are employed, with beta-amyloid (1-11) fragments often analyzed via immunohistochemistry or ELISA in brain homogenates .

Q. How can beta-amyloid (1-11) be reliably detected and quantified in cellular assays?

Immunoassays (e.g., ELISA) using epitope-specific antibodies (e.g., anti-Aβ 1-11) are critical for detecting beta-amyloid (1-11) in cell culture supernatants or tissue lysates. Western blotting with SDS-PAGE separation under non-reducing conditions can distinguish monomeric vs. oligomeric forms. For spatial resolution, confocal microscopy with fluorescently tagged antibodies is recommended .

Q. What standardized methods exist to assess beta-amyloid (1-11) toxicity in neuronal cultures?

Neuronal viability assays (e.g., MTT, LDH release) are paired with beta-amyloid (1-11) treatment at physiological concentrations (nM to µM range). Synaptic function is evaluated via electrophysiology (e.g., patch-clamp) or immunostaining for pre-/post-synaptic markers (e.g., synaptophysin, PSD-95). Oxidative stress markers (e.g., ROS assays) and caspase-3 activation are used to quantify apoptotic pathways .

Advanced Research Questions

Q. How can contradictions between extracellular plaque-driven and intracellular beta-amyloid toxicity hypotheses be methodologically resolved?

To address this, combine longitudinal in vivo imaging (e.g., PiB-PET for plaques) with subcellular fractionation of postmortem brain tissue to quantify intracellular beta-amyloid (1-11) levels. Correlate these findings with cognitive decline metrics and neuropathological markers (e.g., tau tangles) in cohort studies. Computational modeling of beta-amyloid turnover kinetics, incorporating both intracellular and extracellular pools, can test mechanistic plausibility .

Q. What experimental design considerations are critical for studying beta-amyloid (1-11) interactions with neuronal receptors?

Use advanced microscopy (e.g., single-molecule tracking, FRET) to observe real-time interactions between beta-amyloid (1-11) and receptors (e.g., NMDA, PrP<sup>C</sup>) in live neuronal membranes. Include controls for receptor-specific inhibitors and beta-amyloid oligomerization states (monomeric vs. oligomeric). Proteomic profiling of receptor-associated proteins post-exposure can identify co-factors influencing aggregation .

Q. What methodologies are optimal for analyzing beta-amyloid (1-11) turnover rates in human cohorts?

Stable isotope labeling kinetics (SILK) with <sup>13</sup>C-leucine infusion tracks beta-amyloid (1-11) production/clearance in cerebrospinal fluid (CSF) over hours to days. Pharmacokinetic models, such as compartmental analysis, are fitted to SILK data to estimate synthesis and degradation rates. Cross-validate findings with CSF Aβ 1-11 measurements via immunoprecipitation-mass spectrometry .

Q. How can epitope-specific antibody strategies (e.g., targeting beta-amyloid 1-11) be optimized to prevent aggregation without disrupting physiological functions?

Conduct in vitro screens using surface plasmon resonance (SPR) to quantify antibody binding affinity to beta-amyloid (1-11) monomers vs. oligomers. Test disaggregation efficacy via atomic force microscopy (AFM) and toxicity rescue in primary neuron cultures. Compare structural epitope mapping (e.g., X-ray crystallography) to identify regions critical for both binding and functional interference .

Q. What statistical approaches are recommended for reconciling conflicting data on beta-amyloid (1-11) and cognitive decline?

Perform meta-analyses of longitudinal studies, stratifying by APOEε4 status and baseline Aβ levels. Use mixed-effects models to account for inter-study variability. For cohort data, apply machine learning (e.g., random forests) to identify covariates (e.g., vascular pathology) that modulate beta-amyloid (1-11)-cognition relationships. Replication studies with pre-registered protocols reduce false positives .

Methodological Frameworks

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: "Does beta-amyloid (1-11) oligomerization kinetics differ between APOEε4 carriers and non-carriers in midlife cognitive decline?" .

- Data Presentation : Structure results using IMRaD format, with tables/graphs labeled descriptively (e.g., "Figure 3: Beta-amyloid (1-11) oligomer toxicity by neuronal subtype"). Use supplementary materials for raw datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.